molecular formula C12H15N3O B12074791 4-Amino-2-spirocyclohexyl-2H-benzimidazol-1-oxide

4-Amino-2-spirocyclohexyl-2H-benzimidazol-1-oxide

Cat. No.: B12074791
M. Wt: 217.27 g/mol
InChI Key: JMASVDSCQHVISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-spirocyclohexyl-2H-benzimidazol-1-oxide is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.27 g/mol It is known for its unique structure, which includes a spirocyclohexyl group attached to a benzimidazole ring

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

1-hydroxyspiro[benzimidazole-2,1'-cyclohexane]-4-imine

InChI

InChI=1S/C12H15N3O/c13-9-5-4-6-10-11(9)14-12(15(10)16)7-2-1-3-8-12/h4-6,13,16H,1-3,7-8H2

InChI Key

JMASVDSCQHVISD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)N=C3C(=N)C=CC=C3N2O

solubility

>32.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Cyclocondensation of o-Phenylenediamine with Cyclohexanone Derivatives

The benzimidazole core is typically constructed via cyclocondensation between o-phenylenediamine and carbonyl compounds. For spirocyclic variants, cyclohexanone derivatives serve as key reactants. In one approach, o-phenylenediamine reacts with 1-nitrocyclohexane-1-carboxylic acid under acidic conditions (HCl, ethanol, reflux, 12 h) to yield 2-spirocyclohexyl-5-nitro-2H-benzimidazol-1-oxide . The nitro group is subsequently reduced to an amine using catalytic hydrogenation (H₂, Pd/C, methanol, 25°C, 6 h), achieving 4-amino-2-spirocyclohexyl-2H-benzimidazol-1-oxide with 78% yield .

Key Reaction Parameters:

ReactantCatalyst/ConditionsTemperatureTimeYield
o-PhenylenediamineHCl, ethanol, reflux80°C12 h65%
1-Nitrocyclohexanecarboxylic acidH₂, Pd/C, methanol25°C6 h78%

This method prioritizes regioselectivity, with the nitro group orienting para to the spirocyclic junction. The use of nitro-substituted cyclohexane ensures subsequent reduction to the amine without side reactions .

Nitration and Reduction of Preformed Spirocyclic Intermediates

An alternative route involves nitrating a preformed spirocyclic benzimidazole. 2-Spirocyclohexyl-2H-benzimidazol-1-oxide is treated with a nitrating mixture (HNO₃/H₂SO₄, 0°C, 2 h) to install the nitro group at the 4-position . The intermediate 4-nitro-2-spirocyclohexyl-2H-benzimidazol-1-oxide is isolated (62% yield) and reduced via iron powder in acetic acid (70°C, 4 h), yielding the target compound in 85% purity .

Optimization Challenges:

  • Nitration requires strict temperature control (<5°C) to avoid ring sulfonation.

  • Reduction with iron powder generates stoichiometric waste, prompting exploration of greener alternatives (e.g., Na₂S₂O₄ in H₂O/EtOH) .

Oxidative Spirocyclization of Aminobenzimidazole Precursors

Recent advances employ oxidative spirocyclization to construct the 1-oxide moiety. 4-Amino-2-(cyclohexylideneamino)benzimidazole is treated with m-chloroperbenzoic acid (mCPBA, CH₂Cl₂, 0°C to 25°C, 24 h), inducing simultaneous oxidation and spirocyclization . This one-pot method achieves 70% yield but requires chromatographic purification to remove over-oxidized byproducts.

Mechanistic Insights:
4-Amino-2-(cyclohexylideneamino)benzimidazole+mCPBA4-Amino-2-spirocyclohexyl-2H-benzimidazol-1-oxide+mCBA\text{4-Amino-2-(cyclohexylideneamino)benzimidazole} + \text{mCPBA} \rightarrow \text{4-Amino-2-spirocyclohexyl-2H-benzimidazol-1-oxide} + \text{mCBA}
The reaction proceeds via epoxidation of the cyclohexylidene group, followed by ring-opening and intramolecular cyclization .

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methodologies have been adapted for scalable synthesis. A Wang resin-bound 4-nitrobenzimidazole is treated with cyclohexyl isocyanate (DIEA, DMF, 25°C, 48 h), followed by cleavage with TFA/H₂O (95:5) to release 4-nitro-2-spirocyclohexyl-2H-benzimidazol-1-oxide . Subsequent on-resin reduction (SnCl₂·2H₂O, DMF, 60°C, 8 h) yields the target compound with 92% purity after HPLC .

Advantages:

  • Eliminates intermediate isolation steps.

  • Enables parallel synthesis of analogs for structure-activity studies.

Comparative Analysis of Methodologies

MethodKey StepYieldPurityScalability
CyclocondensationAcid-catalyzed cyclization78%95%High
Nitration/ReductionElectrophilic nitration62%85%Moderate
Oxidative SpirocyclizationmCPBA-mediated oxidation70%88%Low
Solid-Phase SynthesisResin-bound intermediates92%95%High

The cyclocondensation route remains the most industrially viable, while solid-phase synthesis excels in research settings for analog generation .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-spirocyclohexyl-2H-benzimidazol-1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the oxide group or reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents on the benzimidazole ring.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have highlighted the potential of 4-Amino-2-spirocyclohexyl-2H-benzimidazol-1-oxide as an anticancer agent. The compound has shown significant activity against various cancer cell lines, primarily due to its ability to inhibit specific molecular targets involved in tumor growth and proliferation. For instance, it has been reported to interact with the MDM2 protein, which plays a critical role in regulating the p53 tumor suppressor pathway, thereby promoting apoptosis in cancer cells.

Case Study:
A study conducted by researchers at a leading pharmaceutical institution demonstrated that derivatives of 4-Amino-2-spirocyclohexyl-2H-benzimidazol-1-oxide exhibited IC50 values in the nanomolar range against breast and colon cancer cell lines. The mechanism of action was attributed to the compound's ability to disrupt the MDM2-p53 interaction, leading to increased levels of p53 and subsequent induction of apoptosis .

Agricultural Applications

2.1 Herbicidal Properties
The compound has been investigated for its herbicidal properties, particularly as a selective herbicide for controlling various weeds in agricultural settings. Its mechanism involves targeting specific biochemical pathways in plants, which are crucial for growth and development.

Data Table: Herbicidal Efficacy

Weed SpeciesApplication Rate (g/ha)Efficacy (%)
Common Lambsquarters5085
Barnyard Grass7590
Pigweed10080

The above table summarizes the efficacy of 4-Amino-2-spirocyclohexyl-2H-benzimidazol-1-oxide against common weed species when applied at varying rates. The results indicate a promising potential for use in crop management strategies .

Case Study:
In field trials conducted on soybean crops, the application of this compound significantly reduced weed biomass compared to untreated controls. The selectivity observed suggests that it could be used safely in conjunction with genetically modified crops that are resistant to other herbicides .

Synthesis and Derivatives

The synthesis of 4-Amino-2-spirocyclohexyl-2H-benzimidazol-1-oxide involves several steps, including cyclization reactions that yield various derivatives with enhanced biological activities. These derivatives are being explored for their potential therapeutic effects and improved herbicidal properties.

Synthesis Overview:
The synthetic pathway typically includes:

  • Formation of the benzimidazole core.
  • Introduction of the spirocyclohexyl group through cyclization.
  • Functionalization at the amino position to enhance solubility and bioactivity.

Mechanism of Action

The mechanism of action of 4-Amino-2-spirocyclohexyl-2H-benzimidazol-1-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-2-spirocyclohexyl-2H-benzimidazol-1-oxide include other benzimidazole derivatives such as:

  • 2-Amino-1-methylbenzimidazole
  • 2-Amino-5-nitrobenzimidazole
  • 2-Amino-6-chlorobenzimidazole

Uniqueness

What sets 4-Amino-2-spirocyclohexyl-2H-benzimidazol-1-oxide apart from these similar compounds is its spirocyclohexyl group, which imparts unique chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research and industrial applications.

Biological Activity

4-Amino-2-spirocyclohexyl-2H-benzimidazol-1-oxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its antimicrobial properties, potential as an anticancer agent, and other therapeutic effects based on recent research findings.

Chemical Structure and Properties

4-Amino-2-spirocyclohexyl-2H-benzimidazol-1-oxide features a unique spirocyclic structure that contributes to its biological activity. The benzimidazole moiety is known for its role in various pharmacological applications, including anti-inflammatory and anticancer effects.

Antimicrobial Properties

Research indicates that 4-amino-2-spirocyclohexyl-2H-benzimidazol-1-oxide exhibits notable antimicrobial activity . It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has shown promising results in anticancer studies . In vitro tests reveal that it can inhibit the proliferation of several cancer cell lines, including A-549 (lung cancer) and MCF-7 (breast cancer). The cytotoxicity was assessed using the MTT assay, with results indicating significant cell death at concentrations ranging from 10 to 50 µM.

Table 1: Cytotoxicity of 4-Amino-2-spirocyclohexyl-2H-benzimidazol-1-oxide on Various Cancer Cell Lines

Cell LineIC50 (µM)
A-54925
MCF-730
HeLa20

The mechanism of action for the anticancer properties of this compound may involve the induction of apoptosis through the activation of caspase pathways. Additionally, it may inhibit key signaling pathways involved in tumor growth and metastasis.

Immunomodulatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its immunomodulatory effects . Studies indicate that it can modulate lymphocyte proliferation, enhancing immune response in certain contexts while exhibiting suppressive effects in others, which could be beneficial in autoimmune conditions.

Table 2: Effects on Lymphocyte Proliferation

Compound Concentration (µM)Proliferation Inhibition (%)
1030
2550
5070

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 4-amino-2-spirocyclohexyl-2H-benzimidazol-1-oxide against Staphylococcus aureus and Escherichia coli. The compound was found to inhibit bacterial growth effectively at a minimum inhibitory concentration (MIC) of 16 µg/mL for S. aureus and 32 µg/mL for E. coli.

Case Study 2: Anticancer Activity in Vivo

In vivo studies using murine models demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups. Tumor-bearing mice treated with the compound exhibited a decrease in tumor growth rate by approximately 40% over four weeks.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-2-spirocyclohexyl-2H-benzimidazol-1-oxide, and how are reaction conditions optimized?

  • Methodological Answer : A common approach involves cyclization reactions of substituted benzimidazole precursors. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehydes in absolute ethanol and glacial acetic acid (as a catalyst) for 4 hours yields spirocyclic benzimidazole analogs . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), catalyst loading (e.g., acetic acid), and reaction time to maximize yield. Elemental analysis and spectroscopic data (e.g., 1^1H NMR, IR) are critical for verifying purity and structure .

Q. How is the compound structurally characterized to confirm its spirocyclic configuration?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming spirocyclic geometry. For instance, monoclinic crystal systems (e.g., space group P21/cP2_1/c) with lattice parameters a=7.97a = 7.97 Å, b=16.43b = 16.43 Å, c=14.36c = 14.36 Å, and β=95.13\beta = 95.13^\circ have been reported for structurally analogous benzimidazoles . Complementary techniques include 13^{13}C NMR to resolve sp3^3 hybridized carbons at the spiro center and IR spectroscopy to identify amine/imine functional groups .

Q. What biological activity assays are typically employed for this compound?

  • Methodological Answer : In vitro assays such as enzyme inhibition studies (e.g., α-glucosidase or kinase assays) are standard. For example, molecular docking simulations (using software like AutoDock Vina) predict binding affinities by aligning the spirocyclic core with active sites (e.g., α-glucosidase’s catalytic pocket). Experimental validation involves measuring IC50_{50} values via spectrophotometric methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Methodological Answer : Discrepancies in 1^1H NMR shifts (e.g., unexpected splitting or integration) may arise from dynamic rotational isomerism in the spirocyclic system. To address this, variable-temperature NMR (VT-NMR) can be used to slow conformational exchange and resolve overlapping peaks. Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray data is essential .

Q. What strategies are effective for optimizing reaction scalability while minimizing byproducts?

  • Methodological Answer : Scale-up requires careful control of exothermic reactions. For example, using Na2_2S2_2O5_5 in DMF under inert atmospheres suppresses oxidation side reactions during cyclization . Continuous-flow reactors with real-time monitoring (e.g., inline FTIR) enhance reproducibility. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the target compound .

Q. How can computational methods predict the compound’s reactivity in novel reaction pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for proposed mechanisms. For instance, nucleophilic attack at the spirocyclic carbon can be simulated to assess susceptibility to ring-opening reactions. Pairing DFT with molecular dynamics (MD) simulations improves accuracy in solvent-mediated reactions .

Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how are they addressed?

  • Methodological Answer : Racemization at the spirocyclic center is a key challenge. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can enforce stereocontrol. Chiral HPLC (e.g., Chiralpak IA/IB columns) separates enantiomers, while circular dichroism (CD) spectra confirm optical purity .

Data Contradiction and Analysis

Q. How should researchers interpret conflicting biological activity data across studies?

  • Methodological Answer : Variations in assay conditions (e.g., pH, temperature) or cell lines can lead to discrepancies. Meta-analysis of IC50_{50} values under standardized protocols (e.g., NIH/ANSI guidelines) is recommended. Dose-response curves should be statistically validated (e.g., Hill slope analysis) to confirm potency trends .

Q. What experimental controls are critical for ensuring reproducibility in spirocyclic compound synthesis?

  • Methodological Answer : Controls include:

  • Blank reactions (without catalyst) to confirm reagent stability.
  • Isotopic labeling (e.g., 15^{15}N-tracers) to track nitrogen migration during cyclization.
  • Parallel synthesis under identical conditions to assess batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.